molecular formula C10H6F3NO2 B1402294 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole CAS No. 1227954-44-0

5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole

Cat. No. B1402294
Key on ui cas rn: 1227954-44-0
M. Wt: 229.15 g/mol
InChI Key: MRNFPNFXMNICJX-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

To a round bottom flask was added K2CO3 (5.09 g, 36.8 mmol), 1-(isocyanomethylsulfonyl)-4-methylbenzene (3.95 g, 20.25 mmol), MeOH (30 mL) and 4-(trifluoromethoxy)benzaldehyde (2.63 mL, 18.41 mmol). The reaction was refluxed for 2 hrs. After this time, the reaction mixture was concentrated under reduced pressure. The remaining residue was dissolved in water (50 ml). The aqueous solution was extract with EtOAc (50 ml). The EtOAc layer was washed with saturated aqueous NaCl (30 ml), dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-100% EtOAc/Hex to give the product, 5-(4-(trifluoromethoxy)phenyl)oxazole, (3.5 g, 15.27 mmol, 83% yield) as an off white solid. Anal. Calcd. for C10H6F3NO2 m/z 229.1, found: 230.1 (M+H)+; 1H NMR (500 MHz, CDCl3) δ ppm 7.94 (s, 1H), 7.70 (d, J=8.80 Hz, 2H), 7.37 (s, 1H), 7.29 (d, J=8.25 Hz, 2H).
Name
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[N+:7]([CH2:9]S(C1C=CC(C)=CC=1)(=O)=O)#[C-:8].[F:20][C:21]([F:32])([F:31])[O:22][C:23]1[CH:30]=[CH:29][C:26]([CH:27]=[O:28])=[CH:25][CH:24]=1>CO>[F:20][C:21]([F:31])([F:32])[O:22][C:23]1[CH:30]=[CH:29][C:26]([C:27]2[O:28][CH:9]=[N:7][CH:8]=2)=[CH:25][CH:24]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
5.09 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.95 g
Type
reactant
Smiles
[N+](#[C-])CS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
2.63 mL
Type
reactant
Smiles
FC(OC1=CC=C(C=O)C=C1)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remaining residue was dissolved in water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extract with EtOAc (50 ml)
WASH
Type
WASH
Details
The EtOAc layer was washed with saturated aqueous NaCl (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-100% EtOAc/Hex

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C1=CN=CO1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.27 mmol
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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